molecular formula C₁₇H₁₆FN₆O₆P B1145310 ent-Tedizolid Phosphate CAS No. 1835340-19-6

ent-Tedizolid Phosphate

Cat. No. B1145310
M. Wt: 450.32
InChI Key:
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Description

Tedizolid phosphate is a novel oxazolidinone in development for the treatment of acute bacterial skin and skin structure infections (ABSSSIs). It shows promise due to its efficacy, safety, and pharmacokinetic profile that supports once-daily dosing. Tedizolid acts by inhibiting protein synthesis and has broad activity against Gram-positive pathogens, including strains resistant to linezolid, such as methicillin-resistant Staphylococcus aureus (MRSA) (Kanafani & Corey, 2012).

Synthesis Analysis

Tedizolid phosphate is designed as a prodrug that is converted into its active form, tedizolid, in the body. This design enhances its bioavailability and efficacy. The molecule's synthesis is focused on optimizing its antimicrobial activity and pharmacokinetic properties to allow for effective treatment of ABSSSIs with a reduced dosing regimen compared to other antibiotics (Ong et al., 2014).

Molecular Structure Analysis

Tedizolid possesses a modified side chain at the C-5 position of the oxazolidinone nucleus, conferring activity against certain linezolid-resistant pathogens. Its optimized C- and D-ring system improves potency through additional binding site interactions. This modification significantly enhances its antibacterial activity and efficacy against a wide range of Gram-positive pathogens (Zhanel et al., 2015).

Chemical Reactions and Properties

Tedizolid phosphate undergoes rapid conversion by nonspecific phosphatases to the biologically active moiety tedizolid. It inhibits bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome. The drug's design and mechanism of action result in a low frequency of resistance development and potent in vitro activity against pathogenic Gram-positive cocci, including MRSA and vancomycin-resistant enterococci (VRE) (Prokocimer et al., 2012).

Physical Properties Analysis

Tedizolid phosphate is characterized by high oral bioavailability, approximately 90%, and is primarily excreted by the liver as an inactive, non-circulating sulfate conjugate. Its pharmacokinetic profile supports once-daily dosing, a significant advantage over other antibiotics requiring more frequent administration (Flanagan et al., 2014).

Chemical Properties Analysis

The chemical stability of tedizolid phosphate under various conditions has been studied extensively. It is stable under thermal and photolytic stress but shows significant degradation under oxidative and hydrolytic conditions. This stability profile is crucial for developing stable pharmaceutical formulations and understanding the drug's behavior under different storage and administration conditions (Lei et al., 2017).

Scientific Research Applications

1. Prevention of Cisplatin-Induced Hearing Loss

  • Summary of Application: Tedizolid Phosphate (Ted) has been found to prevent hearing loss induced by cisplatin, a clinical anti-tumor drug. Cisplatin is widely used to treat solid tumors but can damage cochlear hair cells, leading to irreversible hearing loss .
  • Methods of Application: The protective effect of Ted was evaluated using a cochlear hair cell line (HEI-OC1), mouse cochlear explants, zebrafish, and adult mice. The mechanism of action of Ted was explored using RNA sequencing analysis .
  • Results: Ted showed a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants. When administered systemically, it protected mice from cisplatin-induced hearing loss. Antitumor studies showed that Ted had no effect on the antitumor activity of cisplatin both in vitro and in vivo .

2. Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia

  • Summary of Application: Tedizolid Phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
  • Methods of Application: In a randomized, noninferiority, double-blind, global phase 3 trial, patients were randomized to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .

3. Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

  • Summary of Application: Tedizolid Phosphate has been used to treat patients with MRSA risk factors, such as previous MRSA bacteremia, previous hospitalization, ongoing renal impairment and previous vancomycin treatment .
  • Methods of Application: The patient was treated empirically with tedizolid phosphate 200 mg IV once daily .
  • Results: The patient responded to therapy, with a decrease in erythema by Days 2–3 and a normalization of WBC count (9.0 × 10 9 /L) and immature neutrophil bands (10%), at which point the wound fluid was reported as culture positive for MRSA .

Safety And Hazards

Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

CAS RN

1835340-19-6

Product Name

ent-Tedizolid Phosphate

Molecular Formula

C₁₇H₁₆FN₆O₆P

Molecular Weight

450.32

synonyms

(5S)-3-​[3-Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​5-​[(phosphonooxy)​methyl]​-2-oxazolidinone

Origin of Product

United States

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